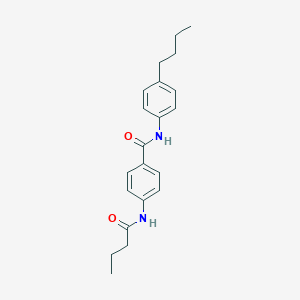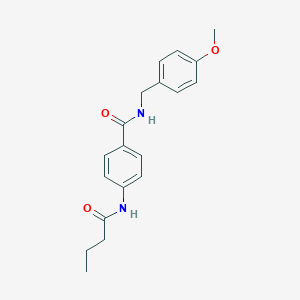![molecular formula C20H19N5O2 B215548 N-[anilino-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)amino]methylidene]benzamide](/img/structure/B215548.png)
N-[anilino-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)amino]methylidene]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[anilino-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)amino]methylidene]benzamide, also known as L-779,976, is a small molecule inhibitor of the protein tyrosine kinase activity of the epidermal growth factor receptor (EGFR). It was first synthesized in 1997 by scientists at Merck Research Laboratories and has been extensively studied for its potential as an anticancer agent.
Mecanismo De Acción
N-[anilino-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)amino]methylidene]benzamide works by inhibiting the tyrosine kinase activity of the EGFR, which is a key signaling pathway in the development and progression of cancer. By inhibiting this pathway, N-[anilino-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)amino]methylidene]benzamide can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
N-[anilino-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)amino]methylidene]benzamide has been shown to have a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis (programmed cell death), and inhibition of angiogenesis (the growth of new blood vessels).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[anilino-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)amino]methylidene]benzamide is that it is a small molecule inhibitor, which makes it easier to synthesize and administer in lab experiments. However, one limitation is that it has relatively low potency compared to other EGFR inhibitors, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several potential future directions for research on N-[anilino-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)amino]methylidene]benzamide. One area of focus could be on developing more potent analogs of the compound that could be more effective in the treatment of cancer. Another area of focus could be on investigating the potential of N-[anilino-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)amino]methylidene]benzamide in combination with other anticancer agents, such as chemotherapy or immunotherapy. Additionally, further research could be done to better understand the mechanism of action of N-[anilino-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)amino]methylidene]benzamide and its effects on cancer cells.
Métodos De Síntesis
The synthesis of N-[anilino-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)amino]methylidene]benzamide involves several steps, starting with the reaction of 2-amino-5,6-dimethyl-4-pyrimidinone with aniline to form N-(anilino)-5,6-dimethyl-4-pyrimidinamine. This intermediate is then reacted with 4-formylbenzoic acid to form N-[anilino-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)amino]methylidene]benzamide.
Aplicaciones Científicas De Investigación
N-[anilino-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)amino]methylidene]benzamide has been studied extensively for its potential as an anticancer agent, particularly in the treatment of non-small cell lung cancer (NSCLC). It has also been investigated for its potential in the treatment of other types of cancer, including breast cancer, ovarian cancer, and head and neck cancer.
Propiedades
Nombre del producto |
N-[anilino-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)amino]methylidene]benzamide |
|---|---|
Fórmula molecular |
C20H19N5O2 |
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
(NZ)-N-[anilino-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)amino]methylidene]benzamide |
InChI |
InChI=1S/C20H19N5O2/c1-13-14(2)21-19(23-17(13)26)25-20(22-16-11-7-4-8-12-16)24-18(27)15-9-5-3-6-10-15/h3-12H,1-2H3,(H3,21,22,23,24,25,26,27) |
Clave InChI |
UARTVMQNEPFXLB-UHFFFAOYSA-N |
SMILES isomérico |
CC1=C(NC(=NC1=O)N/C(=N\C(=O)C2=CC=CC=C2)/NC3=CC=CC=C3)C |
SMILES |
CC1=C(NC(=NC1=O)NC(=NC(=O)C2=CC=CC=C2)NC3=CC=CC=C3)C |
SMILES canónico |
CC1=C(NC(=NC1=O)NC(=NC(=O)C2=CC=CC=C2)NC3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(acetylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B215466.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-methoxyphenyl)acetamide](/img/structure/B215469.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide](/img/structure/B215473.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide](/img/structure/B215474.png)
![2-(2,4-dichlorophenoxy)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B215475.png)
![2-(4-chlorophenoxy)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B215476.png)
![3-(benzoylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B215478.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(isobutyrylamino)benzamide](/img/structure/B215479.png)
![4-(butanoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B215480.png)


![4-(butyrylamino)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B215486.png)

